molecular formula C20H19N5O2 B14100788 2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide

2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B14100788
M. Wt: 361.4 g/mol
InChI Key: FSWGGGYUSWPPIK-UHFFFAOYSA-N
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Description

2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyrazolotriazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a naphthalene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization to form the pyrazolotriazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide is unique due to its specific structure, which combines a naphthalene ring with a pyrazolotriazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C20H19N5O2/c1-13(2)22-19(26)11-24-20(27)18-10-17(23-25(18)12-21-24)16-9-5-7-14-6-3-4-8-15(14)16/h3-10,12-13H,11H2,1-2H3,(H,22,26)

InChI Key

FSWGGGYUSWPPIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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